4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Overview

Description

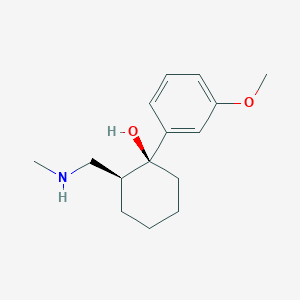

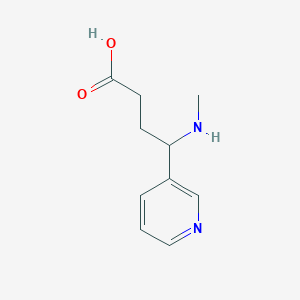

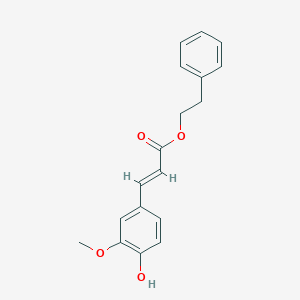

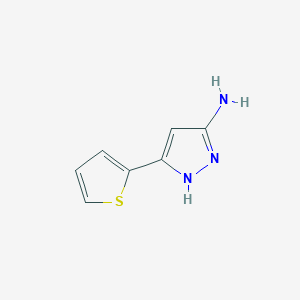

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (AMPPC) is a synthetic compound that has been studied for its potential applications in various scientific research fields. AMPPC is a heterocyclic compound that is composed of an amine, a methyl, a propyl, and a pyrazole moiety. This compound has been used for a variety of purposes, including in vitro and in vivo studies, as well as for biochemical and physiological studies. In addition, AMPPC has been studied for its potential use in drug development and pharmacological research.

Scientific Research Applications

Medicinal Chemistry

The compound is a type of aminopyrazole , which is a scaffold with large therapeutic potential . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

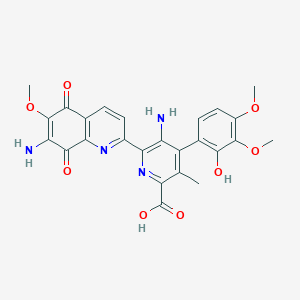

The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, a derivative of aminopyrazole, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Hypolipidemic Agent

The compound is a potent hypolipidemic agent . Hypolipidemic agents are used to lower lipid levels in the blood, which can be beneficial for conditions like hyperlipidemia and cardiovascular diseases.

Inhibitor of Phosphodiesterase 1

It is also a possible inhibitor of phosphodiesterase 1 . Phosphodiesterase 1 is an enzyme that plays a crucial role in cellular signal transduction, and its inhibition can have therapeutic effects in conditions like heart failure, depression, and neurodegenerative disorders.

Industrial Synthesis of Sildenafil

The compound is used as an impurity in the industrial synthesis of Sildenafil , a medication used to treat erectile dysfunction and pulmonary arterial hypertension.

Structural Studies

Pyrazoles, including this compound, are interesting from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Mechanism of Action

Target of Action

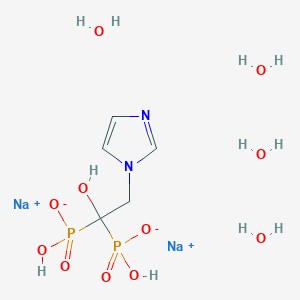

The compound, also known as 4-amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide, is a key intermediate in the synthesis of Sildenafil . Sildenafil is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is the primary target of this compound .

Mode of Action

As an intermediate in the synthesis of Sildenafil, this compound likely interacts with its target, PDE5, by inhibiting its action. This results in an increase in cGMP levels, leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow, thereby aiding erectile function .

Biochemical Pathways

The inhibition of PDE5 leads to an increase in cGMP levels. cGMP is a crucial component in the nitric oxide (NO) pathway, which is responsible for mediating vasodilation and thus, plays a significant role in erectile function .

Pharmacokinetics

It is metabolized primarily by the liver and excreted both in the urine and feces .

Result of Action

The ultimate result of the action of this compound, through its product Sildenafil, is the facilitation of erectile function. This is achieved by enhancing the effects of NO, leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow .

properties

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDLWWQHYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391592 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

CAS RN |

139756-02-8 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the synthesis described in the research paper?

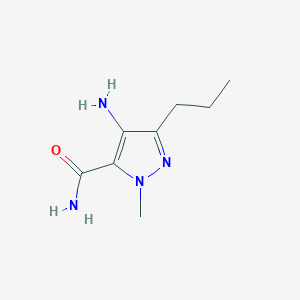

A1: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide serves as a key building block in the synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones. The research demonstrates a one-pot green synthesis method where this compound reacts with various aromatic and heterocyclic aldehydes in the presence of Amberlite IR-120H resin as a catalyst []. This reaction leads to the formation of the desired pyrazolo[4,3-d]pyrimidin-7(4H)-one derivatives.

Q2: Are there any advantages to using Amberlite IR-120H resin as a catalyst in this reaction?

A2: Yes, the research highlights several benefits of using Amberlite IR-120H resin as a catalyst in this synthesis []. Firstly, it promotes a more environmentally friendly approach compared to traditional methods. Secondly, the resin can be easily recovered and reused multiple times without significant loss of catalytic activity, making the process more cost-effective and sustainable. Lastly, the reaction proceeds efficiently under relatively mild conditions using this catalyst.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)